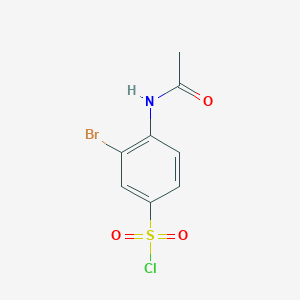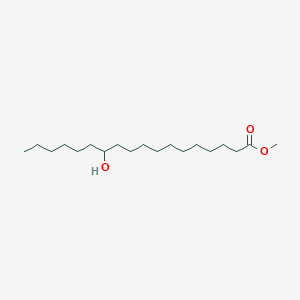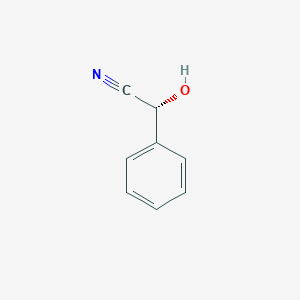
4-Amino-5-chloropyrimidin
Übersicht
Beschreibung
4-Amino-5-chloropyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. It is characterized by the presence of an amino group at the 4th position and a chlorine atom at the 5th position on the pyrimidine ring. This structure provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives of 4-Amino-5-chloropyrimidine has been explored in several studies. For instance, ultrasound-mediated one-pot synthesis has been employed to create thiadiazolopyrimidine derivatives with potential anticancer activities . Another approach involves regioselective synthesis, where 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives are diversified through various reactions, including S(N)Ar and metal-catalyzed cross-coupling reactions . Additionally, the synthesis of 4-amino-5-pyrimidinecarbonitrile and its metal complexes has been reported, with the complexes exhibiting antimicrobial activity . Isoxazolopyrimidines have also been synthesized from 4-hydroxyisoxazolopyrimidines through treatment with phosphorous oxychloride, followed by reactions with ammonia or amines .
Molecular Structure Analysis
The molecular structure of 4-Amino-5-chloropyrimidine derivatives has been extensively studied using various spectroscopic methods. Raman and infrared spectroscopy, along with ab initio calculations, have been used to analyze the molecular structure of 4-Amino-2-chloropyrimidine-5-carbonitrile, revealing details about its vibrational features and tautomeric forms . The study of polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine has provided insights into the hydrogen bonding patterns and molecular arrangements in the crystalline state .
Chemical Reactions Analysis
The chemical reactivity of 4-Amino-5-chloropyrimidine is highlighted by its involvement in various reactions leading to the synthesis of biologically active compounds. For example, 2-amino-4-aryl-5-chloropyrimidine analogues have been synthesized as inhibitors of VEGFR-2 and CDK1, with studies including the synthesis chemistry, structure-activity relationship (SAR), and kinase selectivity profiling . Fused pyrimido[4,5-d]pyrimidine and pyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine analogues have been constructed from 4-amino-2,6-dichloropyrimidine, demonstrating the compound's utility in creating complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-5-chloropyrimidine and its derivatives are crucial for their application in drug design and development. The study of cation tautomerism, twinning, and disorder in various salts and cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine has provided valuable information on the compound's solid-state characteristics, including hydrogen bonding and molecular recognition processes . Additionally, the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with carboxylic acids has led to the discovery of different supramolecular synthons and chain-like arrangements, further illustrating the compound's versatility .
Wissenschaftliche Forschungsanwendungen
Entwicklung von entzündungshemmenden Medikamenten
4-Amino-5-chloropyrimidin: wurde auf sein Potenzial in der Entwicklung von entzündungshemmenden Medikamenten untersucht. Seine Struktur ermöglicht die Hemmung wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase und Tumornekrosefaktor-α . Dies macht es zu einem wertvollen Kandidaten für die Entwicklung neuer Medikamente, die helfen können, Erkrankungen wie Arthritis, Asthma und andere entzündliche Erkrankungen zu behandeln.
Synthese von Pyrimidinderivaten
Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese verschiedener Pyrimidinderivate. Diese Derivate haben eine breite Palette pharmakologischer Wirkungen gezeigt, darunter antibakterielle, antivirale, antimykotische und antituberkulöse Aktivitäten . Die Vielseitigkeit von This compound in der Synthese macht es zu einem wichtigen Molekül in der pharmazeutischen Forschung.
Struktur-Aktivitäts-Beziehungen (SAR)-Studien
Forscher verwenden This compound, um SARs zu untersuchen, die helfen, die Beziehung zwischen der chemischen Struktur eines Moleküls und seiner biologischen Aktivität zu verstehen . Dies ist grundlegend in der Wirkstoffforschung und -entwicklung, da es die Optimierung von Leitstrukturen zu sichereren und wirksameren Medikamenten lenkt.
Organische Synthese
Als Zwischenprodukt wird This compound in der organischen Synthese verwendet, um komplexe Moleküle für verschiedene Anwendungen zu erzeugen. Seine Reaktivität mit anderen chemischen Einheiten ermöglicht die Konstruktion von Verbindungen mit gewünschten Eigenschaften für den Einsatz in der Materialwissenschaft, Nanotechnologie und anderen fortschrittlichen Bereichen .
Agrochemische Forschung
In der Agrochemie wird This compound verwendet, um Verbindungen zu entwickeln, die als Pestizide oder Herbizide wirken können. Seine Fähigkeit, in bestimmte biologische Stoffwechselwege von Schädlingen einzugreifen, macht es zu einem wichtigen Werkzeug bei der Entwicklung effizienterer und umweltfreundlicherer landwirtschaftlicher Chemikalien .
Krebsforschung
Die Rolle der Verbindung bei der Synthese von Pyrimidinderivaten erstreckt sich auch auf die Krebsforschung. Es wurde festgestellt, dass einige Derivate Eigenschaften besitzen, die das Wachstum von Krebszellen hemmen können, was This compound zu einem Ausgangspunkt für die Entwicklung neuartiger Krebsmittel macht .
Funktionalisierung von Gold-Nanopartikeln
This compound: kann verwendet werden, um Gold-Nanopartikel zu funktionalisieren, die Anwendungen in der Bio-Bildgebung, Biosensorik und Wirkstoffabgabe haben. Die Verbindung kann eine reaktive Stelle für die Anlagerung von Biomolekülen an die Nanopartikel bieten, wodurch ihre Spezifität und Wirksamkeit in biomedizinischen Anwendungen erhöht werden .
Hemmende Wirkungen auf die Stickstoffoxid-Erzeugung
Studien haben über die Verwendung von This compound-Derivaten berichtet, die für ihre potenziellen hemmenden Wirkungen auf die immuninduzierte Stickstoffoxid-Erzeugung bekannt sind. Dies ist besonders relevant bei Erkrankungen, bei denen die Überproduktion von Stickstoffoxid eine Rolle spielt, wie bei bestimmten entzündlichen und Autoimmunerkrankungen .
Wirkmechanismus
Target of Action
4-Amino-5-chloropyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . The primary targets of pyrimidines are often vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It’s known that pyrimidines, in general, can inhibit the expression and activities of certain inflammatory mediators . For instance, 2-amino-4,6-dichloropyrimidine derivatives have been found to suppress immune-induced nitric oxide (NO) generation .
Biochemical Pathways
Pyrimidines are known to influence several biochemical pathways related to inflammation . They can inhibit the production of inflammatory mediators, thereby reducing inflammation and potentially leading to anti-inflammatory effects .
Pharmacokinetics
Pyrimidines, in general, are known for their drug-like properties and are often used in the synthesis of fda-approved drugs . They are usually well-absorbed and distributed in the body, metabolized efficiently, and excreted safely .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . They can inhibit the production of inflammatory mediators, potentially leading to reduced inflammation .
Safety and Hazards
Zukünftige Richtungen
Research in the field of pyrimidines, including 4-Amino-5-chloropyrimidine, continues to evolve. Recent developments in the synthesis of pyrimidines have opened up new possibilities for the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyrimidines , indicating potential future directions in the synthesis of pyrimidines.
Eigenschaften
IUPAC Name |
5-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNBBHICRUONJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627225 | |
| Record name | 5-Chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101257-82-3 | |
| Record name | 5-Chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)








![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)